Bicyclo[3.2.2]nonan-1-ol
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Overview
Description
Bicyclo[322]nonan-1-ol is a bicyclic organic compound characterized by a unique structure that includes two fused rings
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[3.2.2]nonan-1-ol can be synthesized through several methods. One notable method involves the hydroboration-oxidation of norbornene and bicyclo[3.3.1]non-2-ene . This process typically involves the addition of borane (BH3) to the double bond of norbornene, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using similar hydroboration-oxidation techniques. The scalability of these methods makes them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.2.2]nonan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group (-OH) can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Bicyclo[3.2.2]nonan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of materials with unique properties, such as polymers and advanced materials.
Mechanism of Action
The mechanism by which Bicyclo[3.2.2]nonan-1-ol exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is primarily due to the presence of the hydroxyl group, which can participate in various chemical transformations. The molecular targets and pathways involved in its biological activity are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonan-1-ol: Similar in structure but with different ring fusion.
Bicyclo[3.2.1]octane: Another bicyclic compound with a different ring system.
Norbornene: A precursor in the synthesis of Bicyclo[3.2.2]nonan-1-ol.
Uniqueness
Bicyclo[322]nonan-1-ol is unique due to its specific ring structure, which imparts distinct chemical properties
Biological Activity
Bicyclo[3.2.2]nonan-1-ol, a bicyclic organic compound characterized by its unique structure comprising two fused cyclopentane rings with a hydroxyl group, has garnered attention for its potential biological activities. This article explores the biological activity of this compound through various studies, highlighting its synthesis, reactivity, and potential applications in medicinal chemistry.
Structural Characteristics
This compound's structure influences its chemical reactivity and biological properties. The hydroxyl group at the bridgehead position is crucial for its interaction with biological molecules, affecting its solvolytic behavior and reactivity in various chemical reactions.
Feature | Description |
---|---|
Molecular Formula | C9H16O |
Molecular Weight | 140.23 g/mol |
Boiling Point | 219 °C |
Melting Point | 97.6 °C |
Flash Point | 90.3 °C |
Synthesis and Reactivity
Several synthetic routes have been developed to produce this compound, including solvolysis reactions that demonstrate its ability to rearrange under specific conditions. For instance, studies have shown that tosylates of bicyclo(3.2.2)nonan-2-ol can undergo complex solvolysis processes leading to various products, indicating the compound's reactivity in organic synthesis .
Biological Activity Studies
Research into the biological activity of this compound indicates potential applications in medicinal chemistry:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit selective anticancer properties, particularly against certain cancer cell lines . The unique bicyclic framework may contribute to its effectiveness as a pharmacophore.
- Enzyme Interactions : Investigations have revealed that enzymes such as fungal P450s can catalyze reactions involving bicyclo[3.2.2]nonan structures, suggesting a role in natural product biosynthesis and potential therapeutic applications .
- Conformational Studies : The conformational behavior of this compound has been studied to understand how different conformers affect its biological activity and reactivity patterns . This knowledge is essential for designing more effective derivatives.
Case Study 1: Anticancer Properties
A study on the anticancer activity of bicyclo[3.2.2]nonan derivatives indicated that certain compounds exhibited significant cytotoxic effects on human cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
Case Study 2: Enzyme Catalysis
Research highlighted the role of fungal P450 enzymes in synthesizing bicyclo[3.2.2]nonane structures through novel catalytic mechanisms, showcasing the compound's potential in biocatalysis and synthetic biology applications.
Properties
CAS No. |
28054-86-6 |
---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
bicyclo[3.2.2]nonan-1-ol |
InChI |
InChI=1S/C9H16O/c10-9-5-1-2-8(3-6-9)4-7-9/h8,10H,1-7H2 |
InChI Key |
VGYZQFQTFMRCGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(C1)(CC2)O |
Origin of Product |
United States |
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